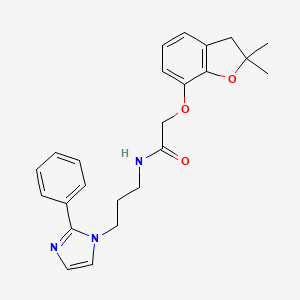

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide

Description

This compound features a hybrid structure combining a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen bridge to an acetamide backbone, which is further substituted with a 3-(2-phenyl-1H-imidazol-1-yl)propyl group.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-24(2)16-19-10-6-11-20(22(19)30-24)29-17-21(28)25-12-7-14-27-15-13-26-23(27)18-8-4-3-5-9-18/h3-6,8-11,13,15H,7,12,14,16-17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAASPALSBQWUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCCN3C=CN=C3C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide likely involves multiple steps:

Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

Attachment of the Imidazole Ring: This step may involve the use of imidazole and alkylation reactions to introduce the imidazole ring onto the benzofuran structure.

Formation of the Acetamide Group: This can be done through acylation reactions, where an acyl chloride or anhydride reacts with an amine group.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, high-pressure conditions, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

Reduction: Reduction reactions could target the imidazole ring or the acetamide group.

Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : Research indicates that compounds with similar structures can act as inhibitors of IDO, an enzyme involved in immune regulation and cancer progression. By inhibiting IDO, this compound may enhance anti-tumor immunity and improve the efficacy of cancer treatments.

- Potential Anticancer Activity : The structural components suggest that it may interact with various biological targets, potentially leading to anticancer effects. Studies have shown that related compounds exhibit significant anticancer properties due to their ability to modulate immune responses.

Biological Interactions

The compound's unique structure allows for interaction with multiple biological pathways:

- Targeting Enzymes : It may bind to enzymes involved in metabolic pathways related to immune response regulation, which is critical for understanding its pharmacodynamics and potential therapeutic effects.

- Biological Pathways : The interactions could lead to alterations in cellular pathways, influencing cell proliferation and apoptosis in cancer cells.

Case Studies

Several studies have explored the synthesis and biological activity of compounds related to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide:

- Synthesis and Activity : A study demonstrated the synthesis of similar benzofuran derivatives and assessed their biological activity against various cancer cell lines, highlighting the potential of these compounds as therapeutic agents .

- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the side chains significantly affect the biological activity of these compounds, suggesting avenues for optimizing their efficacy as IDO inhibitors.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would be determined by the nature of these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules, focusing on functional groups, pharmacological activities, and structural distinctions:

Key Structural and Functional Insights:

Benzofuran vs. Benzimidazole Cores :

- The target compound’s dihydrobenzofuran core (vs. benzimidazole in W1 and 30065-35-1) may confer enhanced metabolic stability due to reduced aromaticity and steric hindrance from dimethyl groups .

- Benzimidazole derivatives (e.g., W1) exhibit thioether linkages, which are critical for antimicrobial activity but may reduce solubility compared to the target’s ether-oxygen bridge .

Imidazole Substitutions: The 2-phenyl-1H-imidazole group in the target compound differs from EF5’s nitroimidazole, which is specialized for hypoxia-selective binding via nitroreductase activation under low oxygen conditions .

Acetamide Linker :

- The acetamide moiety is common across all analogs, facilitating hydrogen-bond interactions with biological targets. However, the target’s N-propyl-imidazole substitution may improve cell membrane permeability compared to W1’s dinitrophenyl group or 30065-35-1’s p-tolyl group .

Research Findings and Mechanistic Implications

- Antimicrobial Potential: Benzimidazole-thioacetamide derivatives (e.g., W1, 30065-35-1) show activity against bacterial and fungal strains, likely via inhibition of DNA gyrase or microtubule assembly. The target compound’s imidazole and benzofuran motifs may act synergistically for similar mechanisms .

- However, the latter’s imidazole-phenyl group could be modified with nitro or fluorinated groups to explore hypoxia-selective applications .

- Hydrogen-Bonding Networks : The acetamide linker in the target compound may form stable hydrogen bonds with protein residues, as evidenced by graph-set analyses of similar structures . This contrasts with EF5’s fluorinated chain, which relies more on hydrophobic interactions .

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 290.36 g/mol . The structure features a benzofuran moiety linked to an imidazole group through an ether and amide connection, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₃ |

| Molecular Weight | 290.36 g/mol |

| IUPAC Name | This compound |

| InChI Key | [Insert InChI Key] |

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that plays a critical role in immune regulation and tumor progression by degrading tryptophan, which can suppress T-cell responses. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments.

Anticancer Properties

Studies have shown that compounds with similar structures to This compound can modulate immune responses and possess anticancer properties. For instance, the compound's ability to inhibit IDO may lead to increased levels of tryptophan and its metabolites that are beneficial for T-cell activation and proliferation.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Benzofuran Moiety : Starting from 2,2-dimethylbenzofuran derivatives.

- Introduction of the Imidazole Group : This can be achieved through nucleophilic substitution reactions.

- Final Assembly : The acetamide group is introduced to form the final product.

Each step requires careful optimization of reaction conditions such as temperature, solvents, and catalysts to ensure high yield and purity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in cancer therapy:

- IDO Inhibition Studies : A study demonstrated that similar benzofuran derivatives effectively inhibited IDO activity in vitro, leading to enhanced immune responses against tumors.

- Antitumor Efficacy : In vivo models showed promising results where treatment with IDO inhibitors led to significant tumor regression compared to controls .

- Toxicity Assessments : Toxicological evaluations indicated that the compound exhibits low toxicity in normal cell lines while selectively targeting cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.